3-Bromo-5-isobutoxyphenylboronic acid
Overview
Description
3-Bromo-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-isobutoxyphenylboronic acid is 1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids, such as 3-Bromo-5-isobutoxyphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds, which is widely applied in organic synthesis.Scientific Research Applications
Borinic acids, a subclass of organoborane compounds, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have found applications in cross-coupling reactions , or as bioactive compounds . They also catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Safety And Hazards
This compound is classified under GHS07 and carries a warning signal word . The hazard statements associated with it include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGHRDWYMOJQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681564 | |
Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isobutoxyphenylboronic acid | |
CAS RN |
918904-39-9 | |
Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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